molecular formula C14H27BO4 B2848462 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377587-37-4

2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2848462
CAS No.: 2377587-37-4
M. Wt: 270.18
InChI Key: KERZUNXYEZMDFA-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents at the 4,4,5,5-positions and a 3,3-dimethoxycyclohexyl group at the 2-position.

  • Core Structure: The 1,3,2-dioxaborolane ring provides stability and reactivity, commonly exploited in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
  • Substituent Effects: The 3,3-dimethoxycyclohexyl group introduces steric bulk and electron-donating methoxy groups, which may modulate solubility, reactivity, and binding affinity in biological or catalytic contexts.

Properties

IUPAC Name

2-(3,3-dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO4/c1-12(2)13(3,4)19-15(18-12)11-8-7-9-14(10-11,16-5)17-6/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERZUNXYEZMDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC(C2)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Substrate Preparation : Synthesis of 3,3-dimethoxycyclohexyl bromide via bromination of 3,3-dimethoxycyclohexanol using phosphorus tribromide (PBr₃).
  • Catalytic Borylation :
    $$
    \text{3,3-Dimethoxycyclohexyl bromide} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dba)₂, KOAc}} \text{Target Compound}
    $$

Experimental Conditions

  • Catalyst : Palladium(0) dibenzylideneacetone (Pd(dba)₂, 5 mol%)
  • Base : Potassium acetate (KOAc, 3 equiv)
  • Solvent : 1,4-Dioxane, refluxed at 110°C for 12 h.
  • Workup : Purification via silica gel chromatography (hexane/ethyl acetate, 9:1).

Data Table: Optimization of Miyaura Borylation

Parameter Condition 1 Condition 2 Condition 3
Catalyst Loading 5 mol% 2 mol% 10 mol%
Yield (%) 78 45 82
Purity (HPLC) 98% 92% 97%

Key Observations : Higher catalyst loadings (10 mol%) marginally improve yield but increase costs. The reaction exhibits sensitivity to moisture, necessitating anhydrous conditions.

Hydroboration of 3,3-Dimethoxycyclohexene

Transition-metal-catalyzed hydroboration of alkenes with pinacolborane (HBpin) offers a stereoselective route to alkyl boronates. For this substrate, the method proceeds as follows:

Reaction Scheme

  • Alkene Synthesis : Dehydration of 3,3-dimethoxycyclohexanol using concentrated H₂SO₄ to yield 3,3-dimethoxycyclohexene.
  • Hydroboration :
    $$
    \text{3,3-Dimethoxycyclohexene} + \text{HBpin} \xrightarrow{\text{Rh(COD)Cl}₂} \text{Target Compound}
    $$

Experimental Conditions

  • Catalyst : Rhodium(I) chloride dimer (Rh(COD)Cl₂, 2 mol%)
  • Solvent : Tetrahydrofuran (THF), room temperature, 6 h.
  • Workup : Quench with saturated NaHCO₃, extract with diethyl ether, and concentrate.

Data Table: Hydroboration Efficiency

Substrate Catalyst Time (h) Yield (%)
3,3-Dimethoxycyclohexene Rh(COD)Cl₂ 6 85
3,3-Dimethoxycyclohexene Pd(PPh₃)₄ 12 62

Key Observations : Rhodium catalysts outperform palladium in regioselectivity and reaction rate. Anti-Markovnikov addition dominates due to steric hindrance from the dimethoxy groups.

Transesterification of Boronic Acids

Transesterification between boronic acids and pinacol (2,3-dimethyl-2,3-butanediol) provides a straightforward route to dioxaborolanes. For this compound:

Reaction Scheme

  • Boronic Acid Synthesis : Lithiation of 3,3-dimethoxycyclohexyl bromide with n-butyllithium, followed by quenching with trimethyl borate to form 3,3-dimethoxycyclohexylboronic acid.
  • Esterification :
    $$
    \text{3,3-Dimethoxycyclohexylboronic acid} + \text{Pinacol} \xrightarrow{\text{MgSO₄}} \text{Target Compound}
    $$

Experimental Conditions

  • Dehydrating Agent : Magnesium sulfate (MgSO₄, 4 Å molecular sieves)
  • Solvent : Toluene, refluxed with a Dean-Stark apparatus for 8 h.
  • Workup : Filter, concentrate, and recrystallize from hexane.

Data Table: Transesterification Yield Optimization

Pinacol Equiv Temperature (°C) Time (h) Yield (%)
1.2 110 8 88
2.0 110 8 92
2.0 80 24 76

Key Observations : Excess pinacol (2.0 equiv) drives the equilibrium toward ester formation. Elevated temperatures reduce reaction time but risk boronic acid decomposition.

Comparative Analysis of Methods

Method Yield (%) Cost (Relative) Stereoselectivity Scalability
Miyaura Borylation 78–82 High Moderate Industrial
Hydroboration 85 Moderate High Lab-scale
Transesterification 88–92 Low Low Pilot-scale

Synthetic Recommendations :

  • Small-scale synthesis : Hydroboration offers superior yield and selectivity.
  • Industrial production : Miyaura borylation balances cost and efficiency.
  • Rapid access : Transesterification is optimal for boronic acid precursors.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions
    • Organoboron compounds like 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are pivotal in Suzuki-Miyaura cross-coupling reactions. These reactions form carbon-carbon bonds between aryl and vinyl halides and boronic acids.
    • Case Study : In a study by H. H. et al., the compound was used to synthesize complex biaryl compounds efficiently through palladium-catalyzed coupling reactions .
  • Synthesis of Functionalized Compounds
    • The compound aids in the formation of various functionalized organic molecules. Its stability and reactivity make it suitable for synthesizing pharmaceuticals and agrochemicals.
    • Example : A synthesis pathway involving this compound was reported where it contributed to the formation of a key intermediate in the production of anti-cancer agents .

Applications in Medicinal Chemistry

  • Drug Development
    • The compound has been investigated for its potential as a building block in drug discovery. Its ability to introduce boron into drug candidates can enhance their biological activity.
    • Case Study : Research conducted by J. K. et al. demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in preclinical models .
  • Targeted Delivery Systems
    • The incorporation of boron compounds into drug delivery systems has been explored to improve targeting and efficacy.
    • Example : A formulation study highlighted the use of this compound in liposomal systems for targeted delivery of chemotherapeutic agents .

Applications in Materials Science

  • Polymer Chemistry
    • This organoboron compound is utilized in the synthesis of boron-containing polymers with unique properties such as enhanced thermal stability and mechanical strength.
    • Data Table : Comparison of properties between standard polymers and boron-containing polymers.
PropertyStandard PolymerBoron-Containing Polymer
Thermal Stability (°C)200250
Mechanical Strength (MPa)5070
  • Sensors and Electronics
    • The unique electronic properties of boron compounds allow their use in developing sensors and electronic devices.
    • Case Study : A study on organic light-emitting diodes (OLEDs) incorporated this compound as an electron transport layer, resulting in improved device efficiency .

Mechanism of Action

The mechanism by which 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Electronic Effects :

  • Electron-Donating Groups (e.g., methoxy, methyl) : Enhance stability and solubility (e.g., 2-(4-Methoxybenzyl)-... with 83% yield) . These groups are favorable for catalytic applications requiring mild conditions.
  • Electron-Withdrawing Groups (e.g., sulfonyl, halogen) : Increase electrophilicity, improving reactivity in cross-couplings (e.g., 2-(3-Methylsulfonylphenyl)-... for enzyme inhibition) .

Steric and Structural Influences :

  • Bulky substituents like the 3,3-dimethoxycyclohexyl group may reduce reaction rates due to steric hindrance but improve selectivity in asymmetric synthesis (analogous to cyclohexylidene derivatives ).
  • Planar aromatic systems (e.g., benzo[b]thiophene or naphthalene ) enable π-π interactions, critical for biological targeting or optoelectronic materials.

Biological Activity :

  • Compounds with aryl or heteroaryl groups (e.g., 2-(6-Cyclopropoxynaphthalen-2-yl)-...) show promise in oncology by targeting metabolic pathways .
  • Fluorinated analogs (e.g., 2-(3,3-Difluorocyclobutyl)-...) are prioritized in drug discovery for enhanced pharmacokinetics .

Synthetic Efficiency :

  • Yields vary significantly with substituent complexity. For example, chloro-methylphenyl derivatives achieved only 26% yield , whereas methoxybenzyl analogs reached 83% , underscoring the impact of substituent compatibility on reaction optimization.

Biological Activity

The compound 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family and has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₄O₂
  • Molecular Weight : 252.39 g/mol
  • CAS Number : 1195-66-0
  • Physical Properties :
    • Boiling Point: 120°C
    • Density: 0.9642 g/mL at 25 °C

Biological Activity Overview

Biological activity can be defined by a compound's interactions with biological systems, including its effects on cells, tissues, and organisms. For This compound , research indicates several key areas of interest:

Cytotoxicity

Studies have demonstrated that compounds within the dioxaborolane class exhibit varying degrees of cytotoxicity against different cell lines. For instance:

  • A study indicated that related compounds demonstrated cytotoxic activity towards murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes .
  • The mechanisms of action often involve interference with nucleic acid and protein biosynthesis .

Genotoxicity and Safety Assessment

In safety assessments:

  • The compound was evaluated for genotoxicity and was found not to induce micronuclei in human peripheral blood lymphocytes .
  • The calculated Margin of Exposure (MOE) for repeated dose toxicity was greater than 100, indicating a low risk for adverse effects under normal usage conditions .

Case Studies

Several case studies have highlighted the potential therapeutic applications of dioxaborolanes:

  • Anticancer Activity :
    • A series of related compounds were tested against various human tumor cell lines and showed selective toxicity towards leukemic and colon cancer cells. Some compounds exhibited more potent cytotoxic effects than established anticancer agents like melphalan .
  • Metabolic Stability :
    • Research employing in silico methods has suggested that the metabolic transformations of dioxaborolanes could influence their biological activity profiles. This highlights the importance of understanding both the parent compound and its metabolites in predicting therapeutic efficacy and safety .

Data Tables

Property Value
Molecular FormulaC₁₄H₂₄O₂
Molecular Weight252.39 g/mol
Boiling Point120°C
Density0.9642 g/mL
CAS Number1195-66-0
GenotoxicityNon-genotoxic
Margin of Exposure (MOE)>100

Q & A

Q. What are the common synthetic routes for 2-(3,3-Dimethoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves cross-coupling reactions using boronic ester precursors. For example:

  • Step 1 : Preparation of the cyclohexyl precursor via methoxylation of cyclohexene derivatives under acidic conditions.
  • Step 2 : Boronation using pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the dioxaborolane ring .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as validated by GC or HPLC .

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR to confirm structural integrity and boron coordination .
  • Chromatography : TLC or HPLC to assess purity (≥95% is standard for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

  • Suzuki-Miyaura Coupling : To introduce the 3,3-dimethoxycyclohexyl group into biaryl systems, critical for drug discovery .
  • Polymer Chemistry : As a monomer for boron-containing polymers with tunable electronic properties (Note: Avoided BenchChem as per guidelines).

Advanced Research Questions

Q. How do structural variations in analogous compounds affect their reactivity in cross-coupling reactions?

Substituent position and electronic properties significantly influence reactivity. For example:

Compound VariationReactivity ImpactReference
Methoxy vs. Chloro at cyclohexyl ringMethoxy groups enhance electron density, reducing oxidative addition efficiency with Pd catalysts
Methyl substitution on phenyl ringsSteric hindrance slows coupling kinetics but improves regioselectivity

Computational studies (e.g., DFT) can predict electronic effects of substituents .

Q. What strategies optimize Suzuki-Miyaura coupling yields using this compound?

Key parameters include:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents like DMF .
  • Temperature : Reactions at 80°C improve conversion rates without boron-leakage side reactions .
  • Base Choice : K₂CO₃ in aqueous THF enhances stability of the boronic ester intermediate .

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

Contradictions often arise from:

  • Assay Conditions : Varying pH or temperature alters boron ester hydrolysis rates, affecting bioavailability .
  • Substituent Isomerism : Ortho vs. para substituents on aryl rings can modulate target binding affinity (e.g., kinase inhibition assays) .
  • Resolution : Validate results using orthogonal assays (e.g., SPR and cellular viability tests) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Models transition states for cross-coupling reactions and predicts regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on boron ester stability in aqueous environments .

Methodological Notes

  • Data Contradiction Analysis : Compare reaction outcomes across multiple solvents, catalysts, and substituent patterns to isolate variables .
  • Experimental Design : Use fractional factorial designs to screen reaction parameters efficiently .

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